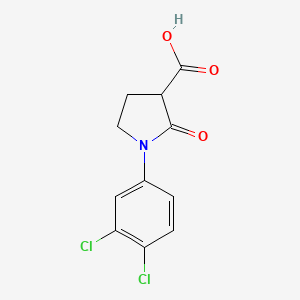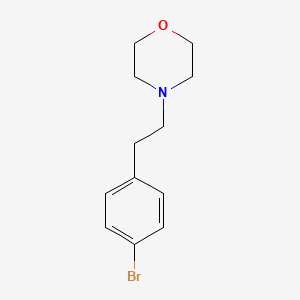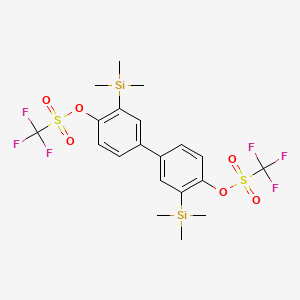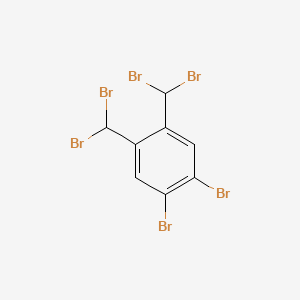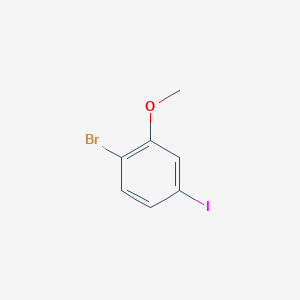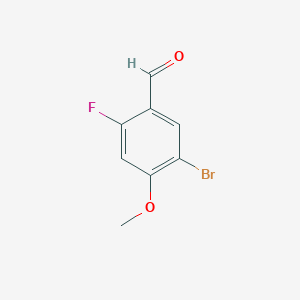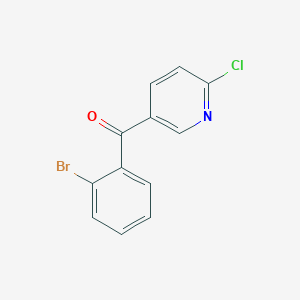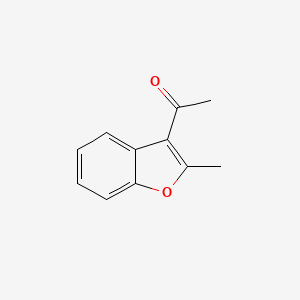
1-(2-Methylbenzofuran-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbenzofuran-3-yl)ethanone is a synthetic compound that belongs to the benzofuran family.
Mecanismo De Acción
Target of Action
Benzofuran derivatives have been shown to interact with a variety of biological targets, including the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a common target for anticancer drugs.
Mode of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may interact with their targets in a way that inhibits cell growth or viral replication, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Given the reported biological activities of benzofuran derivatives, it is likely that these compounds affect pathways related to cell growth and survival, as well as immune response .
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that these compounds may induce cell death, inhibit cell growth, or interfere with viral replication.
Métodos De Preparación
The preparation of 1-(2-Methylbenzofuran-3-yl)ethanone involves synthetic routes that typically include the reaction of benzofuran derivatives with acetylating agents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(2-Methylbenzofuran-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Methylbenzofuran-3-yl)ethanone has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic properties. In medicine, it is being explored for its potential use in drug development. In industry, it is used as a fine chemical intermediate in various manufacturing processes .
Comparación Con Compuestos Similares
1-(2-Methylbenzofuran-3-yl)ethanone can be compared with other similar compounds, such as 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]ethanone and Ethanone, 1-[2-methyl-5-(phenylmethoxy)-3-benzofuranyl]-. These compounds share structural similarities but may differ in their chemical properties and applications.
Propiedades
IUPAC Name |
1-(2-methyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBHRWJPACMELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480788 |
Source


|
| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40484-98-8 |
Source


|
| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

